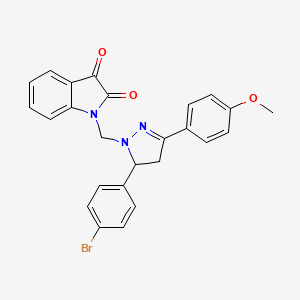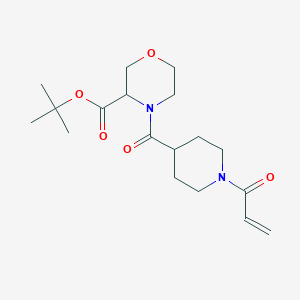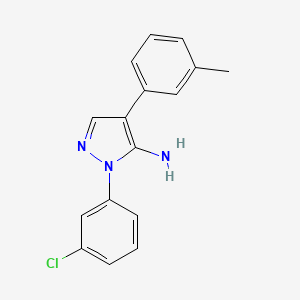
1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives are often synthesized for their potential use in medicinal chemistry due to their structural similarity to the adenine part of ATP, making them good candidates for kinase inhibition and other biological targets .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. In the case of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole, the synthesis was achieved through a condensation/cyclization reaction of (E)-1-(5-chlorothiophen-2-yl)-3-phenylprop-2-en-1-one with (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions . This method is indicative of the general approach to synthesizing such compounds, although the exact procedure for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography. For instance, the structure of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was determined using single-crystal X-ray diffraction studies . Additionally, Density Functional Theory (DFT) calculations are used to predict the geometry and vibrational frequencies of these molecules, as seen in the studies of related compounds . These computational studies help in understanding the electronic properties, such as the HOMO-LUMO gap, which can give insights into the reactivity of the compound.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be inferred from molecular docking studies and HOMO-LUMO analyses. For example, the molecular docking study of 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone suggests that the compound might exhibit inhibitory activity against kinesin spindle protein (KSP), indicating potential biological reactivity . The HOMO-LUMO analysis also provides information on possible sites for electrophilic and nucleophilic attacks, which are crucial for understanding the chemical reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be deduced from their synthesis and structural analyses. The vibrational frequencies obtained from IR spectra and DFT studies can be used to calculate thermodynamic properties at different temperatures, providing insights into the stability and reactivity of the compound . The crystal packing and hydrogen bonding patterns observed in X-ray crystallography studies also contribute to the understanding of the compound's solid-state properties .
Applications De Recherche Scientifique
Antimicrobial and Anticancer Applications
Compounds structurally related to "1-(3-chlorophenyl)-4-(3-methylphenyl)-1H-pyrazol-5-amine" have been investigated for their potential antimicrobial and anticancer properties. A study by Hafez et al. (2016) synthesized novel pyrazole derivatives that exhibited higher anticancer activity compared to doxorubicin, a reference drug, along with good to excellent antimicrobial activity. This research underscores the potential of pyrazole derivatives in developing new therapeutic agents (Hafez, Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).
Molecular Structure and Analysis
Kumarasinghe et al. (2009) focused on the structural analysis of pyrazole derivatives, demonstrating the importance of single-crystal X-ray analysis for unambiguous structure determination. Their work on 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid derivatives highlighted the role of molecular structure in understanding the properties and potential applications of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).
Fluorescence Sensing and Logic Circuits
Gao et al. (2018) reported on a novel diarylethene containing a pyrazol-5-amine derivative that exhibited excellent fluorescence sensing ability for Al3+ and Zn2+, with very low detection limits. This compound was also successfully applied in detecting these metals in actual water samples, demonstrating its utility in environmental monitoring and possibly in the development of logic circuits based on fluorescence intensity (Gao, Zhang, Li, & Pu, 2018).
Synthesis and Structural Characterization
Sharma et al. (2014) synthesized a Schiff base derived from pyrazolone and 2-aminophenol, focusing on its structural characterization through single-crystal X-ray diffraction. Their findings contribute to the broader understanding of how structural variations in pyrazole derivatives can affect their physical properties and potential applications (Sharma, Jadeja, Kant, & Gupta, 2014).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4-(3-methylphenyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-11-4-2-5-12(8-11)15-10-19-20(16(15)18)14-7-3-6-13(17)9-14/h2-10H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLZEWFAKKFQCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(2-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2526587.png)
![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2526588.png)
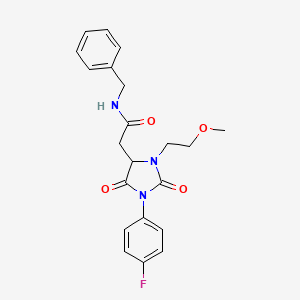
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2,3-dimethoxybenzamide](/img/structure/B2526593.png)
![1-{4-[(4-methylbenzyl)oxy]phenyl}-N-(piperidin-4-ylmethyl)methanamine](/img/structure/B2526594.png)

![1'-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2526597.png)
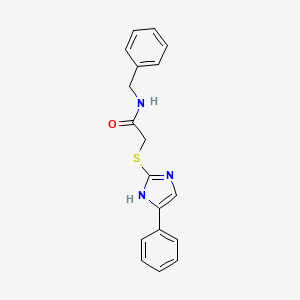
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2526601.png)
